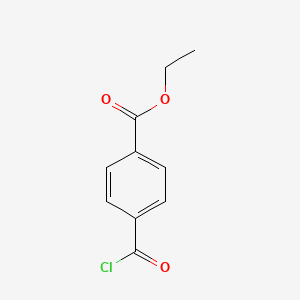

p-Ethoxycarbonylbenzoyl chloride

Übersicht

Beschreibung

p-Ethoxycarbonylbenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and functional groups that can provide insight into the chemistry of p-ethoxycarbonylbenzoyl chloride. For instance, the ethoxycarbonyl fragment is mentioned in the context of p-tert-butyl thiacalix arene derivatives, which indicates its relevance in the field of supramolecular chemistry and its potential role in anion binding .

Synthesis Analysis

The synthesis of compounds related to p-ethoxycarbonylbenzoyl chloride can involve various strategies. While the provided papers do not directly describe the synthesis of p-ethoxycarbonylbenzoyl chloride, they do discuss the synthesis of derivatives that contain ethoxycarbonyl groups. For example, the synthesis of p-tert-butyl thiacalix arene derivatives with ethoxycarbonyl and 4-amidoazobenzene fragments suggests that functional group manipulation is a key aspect of the synthetic process . This information can be extrapolated to hypothesize that the synthesis of p-ethoxycarbonylbenzoyl chloride might involve similar strategies of functional group interconversion.

Molecular Structure Analysis

The molecular structure of p-ethoxycarbonylbenzoyl chloride can be inferred to some extent from the related compounds mentioned in the papers. The presence of an ethoxycarbonyl group in the structure is likely to influence the overall molecular conformation and electronic distribution. The paper on p-tert-butyl thiacalix arene derivatives provides insights into how the substitution of hydroxyl groups by ethoxycarbonyl fragments can alter the molecular structure and its properties .

Chemical Reactions Analysis

Chemical reactions involving ethoxycarbonyl groups are not explicitly detailed in the provided papers. However, the synthesis paper suggests that the ethoxycarbonyl group can participate in reactions that lead to the binding of anions such as fluoride and chloride . This indicates that p-ethoxycarbonylbenzoyl chloride could potentially be reactive towards nucleophiles, given the presence of the ethoxycarbonyl group and the chloride leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of p-ethoxycarbonylbenzoyl chloride can be speculated based on the properties of similar compounds. The paper on the polymerization of p-methoxybenzyl chloride mentions that the polymer formed is soluble in most common organic solvents . This suggests that p-ethoxycarbonylbenzoyl chloride, which shares a similar benzyl chloride moiety, might also display solubility in organic solvents. Additionally, the presence of the ethoxycarbonyl group could influence the compound's acidity, reactivity, and solubility in various media.

Wissenschaftliche Forschungsanwendungen

1. Forward Osmosis Applications

p-Ethoxycarbonylbenzoyl chloride has been used in the functionalization of Polybenzimidazole (PBI) membranes to enhance their hydrophilicity and surface charge, making them more suitable for forward osmosis water purification applications. This modification leads to increased water flux and reduced sodium chloride transport through the membranes (Flanagan & Escobar, 2013).

2. Photovoltaic Device Enhancement

The chemical has been linked to graphene oxide in the production of organic bulk heterojunction photovoltaic devices. This linkage significantly improves the performance of these devices, yielding a substantial increase in power conversion efficiency (Stylianakis et al., 2012).

3. Chemical Synthesis

It is involved in the cyclization of specific benzimidazolium salts in the presence of acetic anhydride and a base. This process results in the formation of derivatives of pyrazolo[1,5-a]benzimidazole and 4-aminopyrrolo[1,2-a]benzimidazole, indicating its utility in complex organic syntheses (Kuz’menko et al., 2004).

4. Phase-Transfer Catalysis

This chemical is used in the ethoxylation of p-chloronitrobenzene under phase-transfer catalysis conditions. The study highlights the kinetics of this nucleophilic substitution reaction, which is vital in organic chemistry (Wang & Prasad, 2010).

5. Electrochemical and Spectroscopic Studies

p-Ethoxycarbonylbenzoyl chloride has been characterized through experimental and theoretical approaches, including spectroscopic (FTIR, NMR) and electrochemical analyses. Its properties are crucial for understanding its interactions in various chemical processes (Çakır et al., 2014).

6. Electrosynthesis in Organic Chemistry

The chemical is used in the paired electrosynthesis of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile, a process vital in the field of organic electrosynthesis (Batanero et al., 2002).

Safety And Hazards

While specific safety data for p-Ethoxycarbonylbenzoyl chloride is not available, it’s important to handle all chemical compounds with care. Safety data sheets for similar compounds suggest potential hazards including skin and eye irritation, respiratory irritation, and toxicity if swallowed or inhaled .

Eigenschaften

IUPAC Name |

ethyl 4-carbonochloridoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYHUEAWYYJRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483712 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Ethoxycarbonylbenzoyl chloride | |

CAS RN |

27111-45-1 | |

| Record name | p-Ethoxycarbonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)